

# An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,6-Dimethoxybenzaldehyde**. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and standardized experimental methodologies.

## Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **2,6-Dimethoxybenzaldehyde**. This data is essential for its handling, characterization, and application in research and synthesis.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	166.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	96-98 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	285 °C (at 760 mmHg)	<a href="#">[3]</a> <a href="#">[4]</a>
Density (estimate)	1.1708 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Pale cream to yellow crystalline powder	<a href="#">[3]</a> <a href="#">[5]</a>
Solubility	Soluble in methanol. Water solubility is estimated at 1615 mg/L at 25 °C.	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	3392-97-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	WXSGQHKHUYTJNB-UHFFFAOYSA-N	<a href="#">[1]</a>

## Experimental Protocols for Physical Characterization

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound such as **2,6-Dimethoxybenzaldehyde**.

The melting point is a critical indicator of purity for a crystalline solid.[\[8\]](#) A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[\[8\]](#)

Methodology: Capillary Method using a Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered **2,6-Dimethoxybenzaldehyde** is introduced into a capillary tube, which is sealed at one end.[\[9\]](#)[\[10\]](#) The tube is tapped gently to pack the sample to a height of 1-2 mm.[\[10\]](#)

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, adjacent to a calibrated thermometer.[8]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer. [8]
- Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11]

For high-boiling point solids like **2,6-Dimethoxybenzaldehyde**, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, though literature values are often cited at standard pressure. A common laboratory method for determining the boiling point of a small quantity of liquid (or a melted solid) is the Thiele tube method.

#### Methodology: Thiele Tube Method

- Sample Preparation: A small amount of **2,6-Dimethoxybenzaldehyde** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the sample.[12][13]
- Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[12][14]
- Heating: The side arm of the Thiele tube is heated gently and uniformly.[14] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[12]
- Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

## Spectroscopic Analysis Protocols

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Sample Preparation: Approximately 5-10 mg of **2,6-Dimethoxybenzaldehyde** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[15][16] The sample must be fully dissolved and free of any particulate matter.[16]
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[16]
- Data Acquisition: For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[17] Standard pulse programs are used for both 1D and potentially 2D experiments (e.g., COSY, HSQC).[18]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and calibrated using the residual solvent peak as a reference.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]

Methodology: KBr Pellet Technique

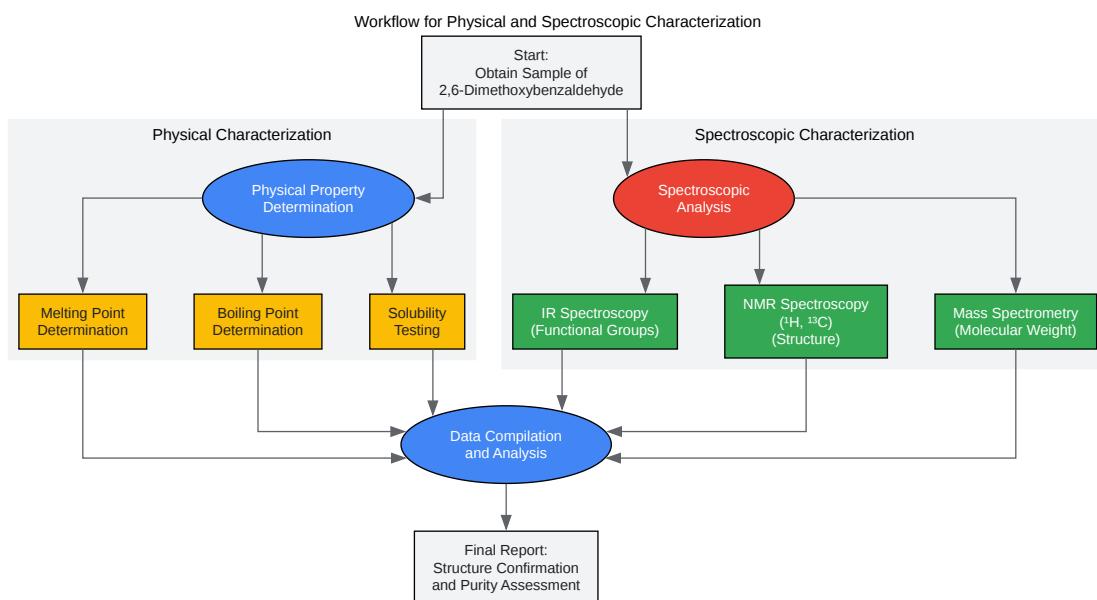
- Sample Preparation: A few milligrams of **2,6-Dimethoxybenzaldehyde** are mixed with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is ground to a very fine powder using an agate mortar and pestle.[20]
- Pellet Formation: The powdered mixture is placed into a pellet press and subjected to high pressure (e.g., 10-12 tons/in<sup>2</sup>) to form a thin, transparent or translucent disc.[20]
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the sample

spectrum is acquired over a typical range of 4000-400  $\text{cm}^{-1}$ .[\[15\]](#)[\[20\]](#)

- Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups in **2,6-Dimethoxybenzaldehyde** (e.g., C=O stretch of the aldehyde, C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring).[\[21\]](#)

## Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a solid organic compound like **2,6-Dimethoxybenzaldehyde**.



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Caption: Workflow for characterizing a solid organic compound.

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